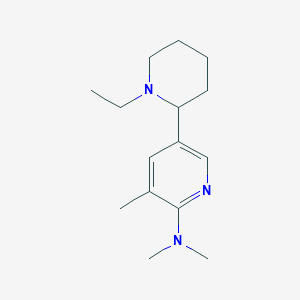
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is a compound that belongs to the class of heterocyclic amines It features a piperidine ring and a pyridine ring, both of which are common structures in organic chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a pyridine derivative under controlled conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the coupling of the two heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would likely include the purification of intermediates through techniques such as crystallization or chromatography to ensure high purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine: This compound shares a similar structure but has a phenyl group instead of the trimethyl group.
Piperidine derivatives: Compounds like piperidine and its various substituted forms are structurally related and often exhibit similar chemical properties.
Uniqueness
5-(1-Ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct pharmacological or chemical properties. Its combination of a piperidine and pyridine ring makes it a versatile scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C15H25N3 |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
5-(1-ethylpiperidin-2-yl)-N,N,3-trimethylpyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-5-18-9-7-6-8-14(18)13-10-12(2)15(16-11-13)17(3)4/h10-11,14H,5-9H2,1-4H3 |
InChI-Schlüssel |
VHIVCMJANKOBQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCCC1C2=CN=C(C(=C2)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


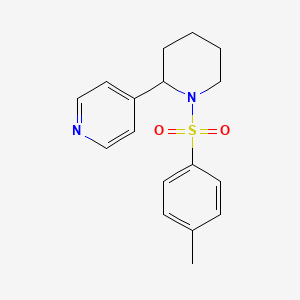
![5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11801904.png)
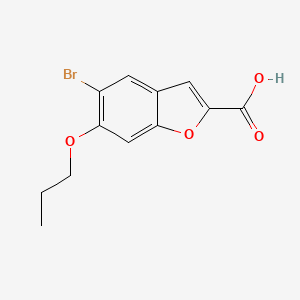


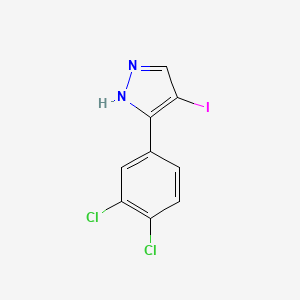
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)



![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
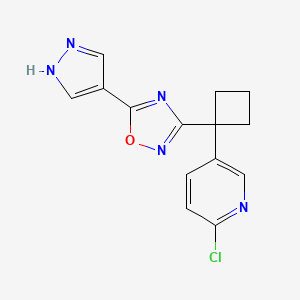
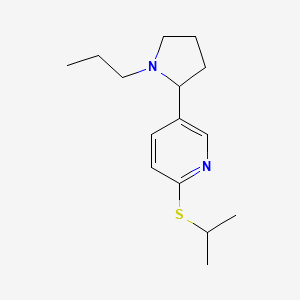
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
